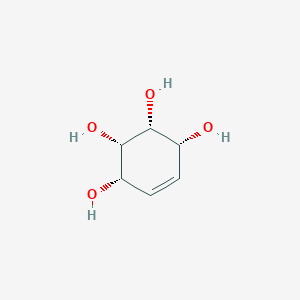

Conduritol D

説明

Conduritol D is a type of cyclitol, a category of sugar analogs characterized by their cyclohexane framework substituted with hydroxyl groups. It is part of the broader family of conduritols, which are investigated for their synthesis methods and potential applications in various fields of chemistry and biochemistry.

Synthesis Analysis

The synthesis of Conduritol D, along with other conduritols (B-D and F), is accomplished via common-intermediate strategies starting from cyclohexenylsilane intermediates. Key steps involve stereoselective olefin dihydroxylation followed by selective Peterson elimination reactions and Fleming-Tamao oxidations to yield the targeted cyclitol derivatives (Heo, Holson, & Roush, 2003).

Molecular Structure Analysis

Conduritol D's molecular structure is defined by its cyclohexene ring, which is substituted with hydroxyl groups at specific positions to form a polyhydroxylated compound. This structure is crucial for its chemical behavior and interaction with other molecules. Various synthetic routes emphasize maintaining the configuration of chiral carbon atoms to preserve the molecule's bioactivity.

Chemical Reactions and Properties

Chemical reactions involving Conduritol D are focused on its ability to participate in ring transformations, oxidation reactions, and serve as a precursor for further chemical modifications. For example, enzymatic desymmetrisation of meso-Conduritol D has been used to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, demonstrating its versatility in synthetic organic chemistry (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).

Physical Properties Analysis

The physical properties of Conduritol D, such as melting point, solubility, and crystalline structure, are influenced by its molecular configuration and the distribution of hydroxyl groups. These properties are essential for determining its behavior in different environments and its interaction with other compounds. Specific studies on Conduritol D's physical properties were not directly found in the provided literature, indicating a potential area for further research.

Chemical Properties Analysis

Conduritol D exhibits unique chemical properties due to its polyhydroxylated structure, making it a valuable compound for synthesizing derivatives with potential biological activity. Its reactivity with various chemical agents and under different conditions allows for the creation of a wide range of compounds, each with potentially unique biological or chemical applications. The synthesis of Conduritol D derivatives from aromatic compounds through microbial oxidation and catalytic osmylation highlights its chemical versatility (Carless, Busia, Dove, & Malik, 1993).

科学的研究の応用

Phosphoinositide-Based Signaling Processes : Conduritol D syntheses are crucial for studying phosphoinositide-based signaling processes and their biological activities. These are important for understanding cellular communications and signal transduction pathways (Kwon, Lee, & Chung, 2002).

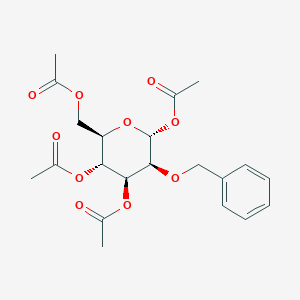

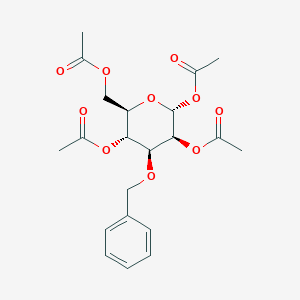

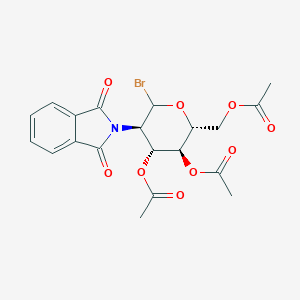

Synthesis of Cyclitols and Aminocyclitols : Conduritol D tetraacetate is used to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, which have implications in developing therapeutic agents (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).

Neuromuscular Junction Preservation : Conduritol B epoxide, an inhibitor of acid beta-glucosidase, has been shown to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function in a mouse model of amyotrophic lateral sclerosis (Henriques et al., 2017).

Glycemic Control and Cataract Prevention : Conduritol A from Gymnema sylvestre has been found to reduce fasted blood sugar by regulating blood lipid metabolism, scavenging free radicals, enhancing antioxidant ability, and potentiating immune function. Additionally, it prevented diabetic rats from developing cataracts by inhibiting lens aldose reductase (Wei et al., 2008); (Miyatake et al., 1994).

Glucosidase Inhibition : Enantiopure 2,3-diamino conduritols have been synthesized and evaluated as inhibitors of alpha- and beta-glucosidase, which can be significant for the treatment of diabetes or other metabolic disorders (Arcelli et al., 2001).

Synthesis of Homochiral Derivatives : Conduritol D derivatives from aromatic compounds can be converted into 5-substituted conduritols D 5 by catalytic osmylation, allowing for the preparation of homochiral 5-deuteriated conduritol D 2, useful in various synthetic applications (Carless, Busia, Dove, & Malik, 1993).

Anticancer Activity : Aromatic analogues of conduritol F, L-chiro-inositol, and dihydroconduritol F were synthesized and evaluated for anticancer activity. These studies are part of ongoing research to find effective anticancer compounds (Kireev et al., 2006).

作用機序

Target of Action

Conduritol D, also known as Kondurite, primarily targets the enzyme glucocerebrosidase (GBA) . GBA is a lysosomal enzyme that degrades glucosylceramide . Deficiency in GBA activity leads to Gaucher disease (GD), a common lysosomal storage disorder . Moreover, carrying a genetic abnormality in GBA is currently the largest genetic risk factor for Parkinson’s disease (PD) .

Mode of Action

Conduritol D acts as a mechanism-based irreversible inhibitor of GBA . It binds to the active site of the enzyme and inactivates it . This inactivation disrupts the normal function of GBA, leading to an accumulation of its substrate, glucosylceramide .

Biochemical Pathways

The primary biochemical pathway affected by Conduritol D is the glucosylceramide degradation pathway . Inhibition of GBA disrupts this pathway, leading to an accumulation of glucosylceramide in the lysosome . This accumulation can fuel the aggregation of α-synuclein, a protein implicated in PD . Furthermore, α-synuclein itself can lower the enzymatic activity of GBA, indicating a bidirectional interaction between GBA and α-synuclein .

Result of Action

The inhibition of GBA by Conduritol D leads to several molecular and cellular effects. These include the accumulation of glucosylceramide , the aggregation of α-synuclein , and the disruption of normal lysosomal function . In addition, GBA inactivation in oligodendrocytes affects myelination and induces neurodegenerative hallmarks .

特性

IUPAC Name |

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454912 | |

| Record name | Kondurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |

CAS RN |

4782-75-6 | |

| Record name | Kondurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

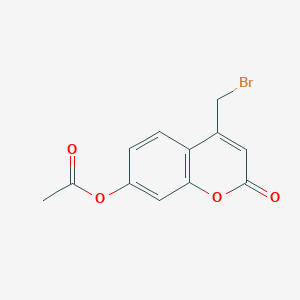

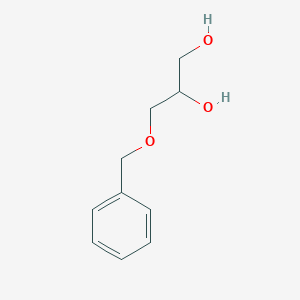

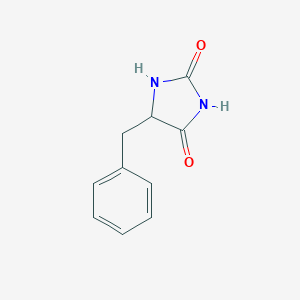

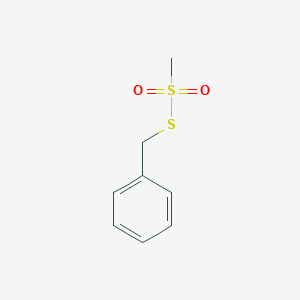

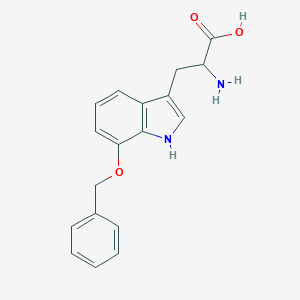

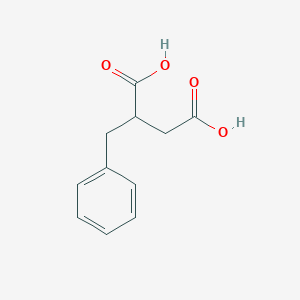

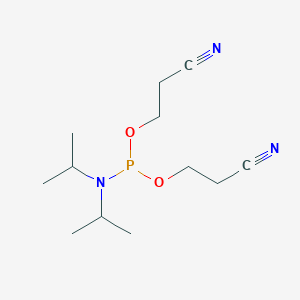

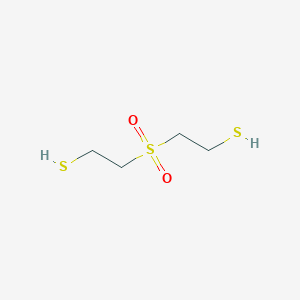

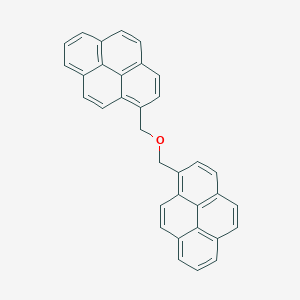

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)